5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride
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Overview
Description
5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloromethyl group and a cyclopentyl group attached to the imidazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. The chloromethyl group is then introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The final product is purified through crystallization and recrystallization techniques to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically yields the corresponding amines or alcohols.
Scientific Research Applications
5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The imidazole ring can interact with metal ions and enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-1H-imidazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-(Bromomethyl)-1-cyclopentyl-1H-imidazole: Similar structure but with a bromomethyl group, leading to different reactivity in substitution reactions.
5-(Hydroxymethyl)-1-cyclopentyl-1H-imidazole:
Uniqueness
5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride is unique due to the presence of both the chloromethyl and cyclopentyl groups, which confer specific reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C9H14Cl2N2 |
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Molecular Weight |
221.12 g/mol |
IUPAC Name |
5-(chloromethyl)-1-cyclopentylimidazole;hydrochloride |
InChI |
InChI=1S/C9H13ClN2.ClH/c10-5-9-6-11-7-12(9)8-3-1-2-4-8;/h6-8H,1-5H2;1H |
InChI Key |
GNVKNAFHWUDSOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC=C2CCl.Cl |
Origin of Product |
United States |
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